molecular formula C10H10ClNS2 B381983 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole CAS No. 2591-14-2

2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B381983
CAS No.: 2591-14-2
M. Wt: 243.8g/mol
InChI Key: AZACCNGCFNXINJ-UHFFFAOYSA-N
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Description

2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole is an organic compound with the molecular formula C10H10ClNS2 It is a derivative of benzothiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole typically involves the nucleophilic substitution reaction of 2-mercaptobenzothiazole with 1,3-dichloropropane. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropyl group, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols, alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug design and development, particularly in the creation of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins through its sulfanyl and chloropropyl groups, leading to inhibition or modulation of their activity. The benzothiazole ring system can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological effects. Specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole, known for its use as a vulcanization accelerator in the rubber industry.

    2-[(3-Chloropropyl)sulfanyl]-1,3-benzoxazole: A structurally similar compound with an oxygen atom in place of the sulfur atom in the benzothiazole ring, used in similar applications.

    2-[(3-Chloropropyl)sulfanyl]-1,3-benzimidazole: Another related compound with a nitrogen atom in place of the sulfur atom, studied for its potential biological activities.

Uniqueness: this compound is unique due to the presence of both a chloropropyl group and a benzothiazole ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-chloropropylsulfanyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS2/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZACCNGCFNXINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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